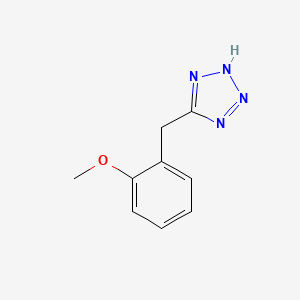

5-(2-methoxybenzyl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including those with methoxybenzyl groups, typically involves cyclization reactions and can employ various starting materials and catalysts. For example, aryloxy tetrazoles with axial chirality have been synthesized, indicating the potential for synthesizing 5-(2-methoxybenzyl)-2H-tetrazole through similar methods involving aryloxy groups and resolving agents (Dabbagh, Chermahini, & Teimouri, 2006). Lithiation of benzyltetrazole, followed by treatment with electrophiles, has been reported, showcasing a method that could be adapted for methoxybenzyl derivatives (Satoh & Marcopulos, 1995).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives often features significant hydrogen bonding and molecular interactions. For instance, hydrogen-bonded chains and tetramolecular aggregates have been observed in related tetrazole compounds, suggesting that this compound might also exhibit interesting structural characteristics due to potential hydrogen bonding (Abonía et al., 2007).

Chemical Reactions and Properties

Tetrazoles, including methoxybenzyl derivatives, participate in various chemical reactions, contributing to their versatility in synthetic chemistry. Alkylation reactions have been reported to produce isomeric methoxymethyltetrazoles, indicating the reactivity of the tetrazole ring towards electrophilic substitution (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).

Scientific Research Applications

Synthesis and Chirality

Aryloxy Tetrazoles with Axial Chirality : The synthesis of aryloxy tetrazoles, including variants similar to "5-(2-methoxybenzyl)-2H-tetrazole", has been explored, showcasing the ability to achieve partial resolution using (S)-proline and methylbenzylamine as resolving agents. This study highlights the synthetic accessibility and the chiral potential of tetrazole derivatives (Dabbagh, Chermahini, & Teimouri, 2006).

Corrosion Inhibition

Isoxazolidine Derivatives as Corrosion Inhibitors : Research into isoxazolidine derivatives, closely related to "this compound", has shown these compounds to be effective corrosion inhibitors for carbon steel in acidic environments. This underscores the utility of tetrazole derivatives in industrial applications to enhance material longevity (Alhaffar, Umoren, Obot, & Ali, 2018).

Antimicrobial Activity

Silver(I) Complexes with Tetrazoles : The synthesis and evaluation of silver(I) complexes with 1-benzyl-1H-tetrazoles, including derivatives like "this compound", have been reported to possess remarkable antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Andrejević et al., 2018).

Photodynamic Therapy

Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Studies on new zinc phthalocyanine derivatives, showing high singlet oxygen quantum yield, have potential applications in photodynamic therapy, a treatment method for cancer. This area of research exemplifies the role of tetrazole derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Material Science

Aggregation-Induced Emission (AIE) Properties : Benzothiazoles-substituted tetraphenylethylenes, including tetrazole derivatives, have been synthesized and studied for their photophysical properties. The aggregation-induced emission (AIE) properties of these compounds make them promising candidates for optoelectronic applications and fluorescent probes in biological studies (Keshav et al., 2017).

Analytical and Structural Chemistry

Docking Studies and Crystal Structure : Docking studies and crystal structure analysis of tetrazole derivatives provide insights into their molecular interactions and potential as COX-2 inhibitors, suggesting applications in drug design and discovery (Al-Hourani et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 5-(2-methoxybenzyl)-1H-tetrazole, also known as CBDivE_010981, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception .

Mode of Action

CBDivE_010981 acts as an agonist at the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, leading to an increase in the intracellular signaling cascades that these receptors control . The activation of these receptors can lead to a variety of physiological and psychological effects, including alterations in perception and cognition .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, CBDivE_010981 affects several biochemical pathways. One of the key pathways influenced is the phospholipase D pathway , which is coupled to the 5-HT2A receptor . Activation of this pathway can lead to changes in cell signaling and function . .

Pharmacokinetics

Studies on similar compounds suggest that it may have a relatively slow penetration into the brain tissue This could potentially influence its bioavailability and the onset of its effects

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by CBDivE_010981 can lead to profound changes in perception and cognition . This includes hallucinogenic effects, which are often associated with compounds that activate these receptors . .

Action Environment

The action, efficacy, and stability of CBDivE_010981 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect its metabolism and thereby its effects Additionally, factors such as the individual’s physiological state and genetic makeup can also influence the compound’s action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2-methoxyphenyl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKMCYWOYBMUJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)